

# Spectroscopic data (NMR, IR, MS) of 5-Ethyl-1H-indole-2,3-dione

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## Compound of Interest

Compound Name: 5-Ethyl-1H-indole-2,3-dione

Cat. No.: B1606284

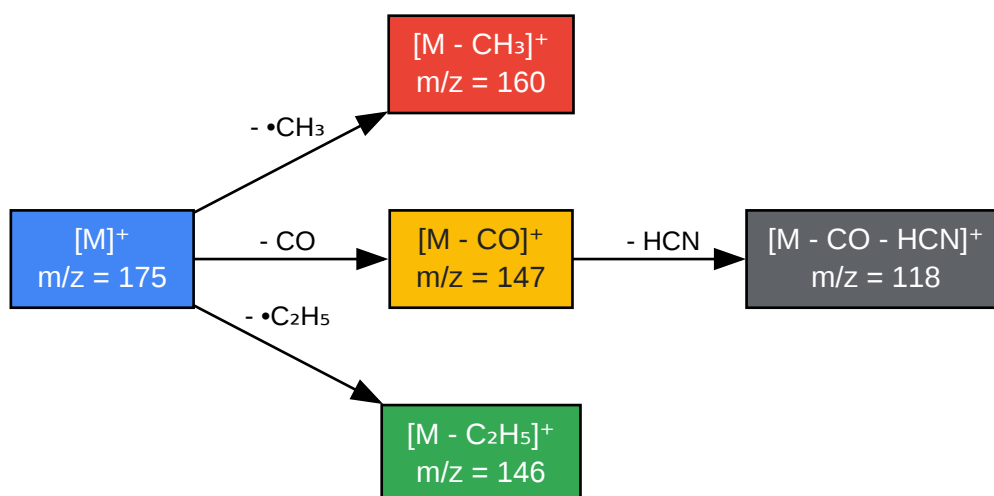
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## Introduction: The Molecular Blueprint of 5-Ethylisatin

**5-Ethyl-1H-indole-2,3-dione**, commonly known in the scientific community as 5-ethylisatin, is a pivotal heterocyclic scaffold. As a derivative of isatin (1H-indole-2,3-dione), it serves as a versatile precursor in the synthesis of a wide array of biologically active compounds and functional materials. The isatin core is a privileged structure in medicinal chemistry, appearing in molecules with anticonvulsant, anti-inflammatory, and antiproliferative activities. The introduction of an ethyl group at the C-5 position of the benzene ring subtly yet significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological interactions.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines **5-Ethyl-1H-indole-2,3-dione**. Understanding this spectroscopic signature is not merely an academic exercise; it is the fundamental requirement for unambiguous structural confirmation, purity assessment, and the rational design of new chemical entities. We will delve into the causality behind the observed spectral features, grounding our interpretations in established principles and authoritative data.

The structural foundation for the data presented herein is the **5-Ethyl-1H-indole-2,3-dione** molecule, with the conventional numbering system for the isatin core.



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